Methyl 3-ethynyl-5-(methylamino)benzoate is an organic compound with the molecular formula and a molecular weight of 189.21 g/mol. This compound is characterized by the presence of an ethynyl group at the 3-position and a methylamino group at the 5-position of the benzoate structure. It serves as a significant building block in organic synthesis and has potential applications in medicinal chemistry.
Methyl 3-ethynyl-5-(methylamino)benzoate can be sourced from various chemical suppliers, including BenchChem, which provides detailed information on its properties and synthesis methods .
This compound falls under the category of substituted benzoates, specifically as an aromatic compound due to its benzene ring structure. It is also classified as an alkyne due to the presence of the ethynyl group.
The synthesis of methyl 3-ethynyl-5-(methylamino)benzoate typically involves two main steps:
The synthesis process is optimized for high yield and purity, often employing techniques like refluxing or microwave-assisted synthesis to enhance reaction rates. Purification methods such as recrystallization or chromatography are used to isolate the final product.
Methyl 3-ethynyl-5-(methylamino)benzoate has a distinct molecular structure characterized by:
CNC1=CC(=CC(=C1)C(=O)OC)C#C
ABOMOFUSKBNSDL-UHFFFAOYSA-N
Methyl 3-ethynyl-5-(methylamino)benzoate can undergo various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, which can interact with electrophiles or nucleophiles depending on reaction conditions.
The mechanism of action for methyl 3-ethynyl-5-(methylamino)benzoate involves its interaction with biological targets, potentially influencing various biochemical pathways:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 189.21 g/mol |
Solubility | Soluble in organic solvents |
Methyl 3-ethynyl-5-(methylamino)benzoate has diverse applications in scientific research:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7